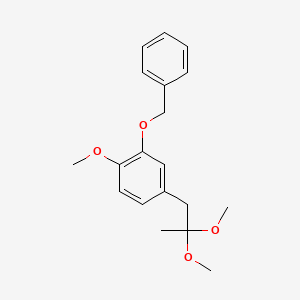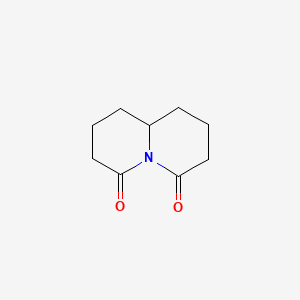![molecular formula C16H12N2O2 B14356279 4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile CAS No. 92175-86-5](/img/structure/B14356279.png)
4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile is a complex organic compound with a unique structure that includes an acetyl group, a benzonitrile moiety, and a cyclohexadienone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexadienone ring: This can be achieved through the oxidation of a suitable precursor, such as a cyclohexene derivative, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of the acetyl group: The acetyl group can be introduced via Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the benzonitrile moiety: This step involves the reaction of an appropriate aromatic amine with a nitrile source, such as cyanogen bromide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Acetylbenzonitrile: Lacks the cyclohexadienone ring, making it less complex.
2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile: Lacks the acetyl group, affecting its reactivity and applications.
4-Acetyl-2-aminobenzonitrile: Lacks the cyclohexadienone ring, altering its chemical properties.
Propiedades
Número CAS |
92175-86-5 |
|---|---|
Fórmula molecular |
C16H12N2O2 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
4-acetyl-2-[(2-hydroxyphenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C16H12N2O2/c1-11(19)12-6-7-13(9-17)15(8-12)18-10-14-4-2-3-5-16(14)20/h2-8,10,20H,1H3 |
Clave InChI |
GOHYRCDWCGINKL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)C#N)N=CC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


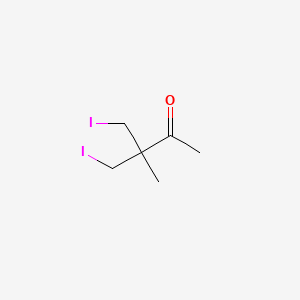
![2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine](/img/structure/B14356202.png)
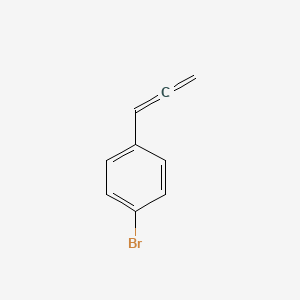
![Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B14356217.png)
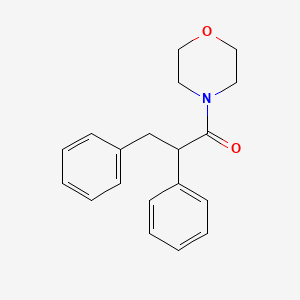

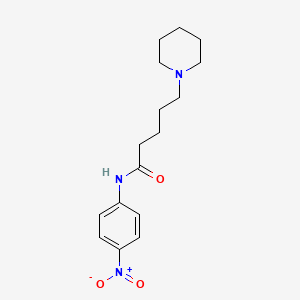
![Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate](/img/structure/B14356223.png)
![N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline](/img/structure/B14356241.png)
![Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14356246.png)
![1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene](/img/structure/B14356249.png)

